molecular formula C19H17NO4S2 B2458120 methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 899966-09-7

methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2458120
CAS No.: 899966-09-7
M. Wt: 387.47
InChI Key: XVSMEMXCWPLZBT-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that combines benzothiophene and dihydroisoquinoline moieties

Properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-24-19(21)17-18(15-8-4-5-9-16(15)25-17)26(22,23)20-11-10-13-6-2-3-7-14(13)12-20/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMEMXCWPLZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multi-step processes:

  • Formation of Benzothiophene Carboxylate:

    • React benzothiophene with chloroacetic acid under basic conditions to yield benzothiophene-2-carboxylic acid.

    • Esterify benzothiophene-2-carboxylic acid using methanol and a suitable acid catalyst to form methyl benzothiophene-2-carboxylate.

  • Synthesis of Dihydroisoquinoline Sulfonamide:

    • React isoquinoline with an alkylating agent (such as benzyl chloride) to form N-alkyl isoquinolinium salt.

    • Reduce N-alkyl isoquinolinium salt using a reducing agent (e.g., sodium borohydride) to produce N-alkyl-3,4-dihydroisoquinoline.

    • Introduce a sulfonyl chloride group to the N-alkyl-3,4-dihydroisoquinoline to yield N-alkyl-3,4-dihydroisoquinoline sulfonamide.

  • Coupling Reactions:

    • Couple methyl benzothiophene-2-carboxylate and N-alkyl-3,4-dihydroisoquinoline sulfonamide using a suitable coupling reagent (e.g., EDCI, DCC) to form this compound.

Industrial Production Methods: Scaling up these reactions involves optimizing reaction conditions to increase yield and reduce by-products, using continuous flow reactors, and employing green chemistry principles for a sustainable process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Catalytic or stoichiometric oxidation to yield sulfoxides or sulfones.

  • Reduction: Reduction of sulfonyl groups back to sulfides under suitable conditions.

  • Substitution: Nucleophilic substitution reactions at the sulfonamide moiety or benzothiophene ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction: Lithium aluminum hydride, borane.

  • Substitution: Organolithium or Grignard reagents, under anhydrous conditions.

Major Products Formed:

  • Sulfoxides and sulfones: from oxidation.

  • Substituted benzothiophenes: and isoquinoline derivatives from nucleophilic substitutions.

Scientific Research Applications

Chemistry:

  • Catalysis: The compound's unique structure makes it a candidate for catalytic applications in organic synthesis.

  • Materials Science:

Biology and Medicine:

  • Drug Development: Exploration as a potential pharmacophore for developing new drugs, particularly those targeting neurological pathways due to the isoquinoline moiety.

  • Biological Probes: Used as a molecular probe to study sulfonamide interactions with biological macromolecules.

Industry:

  • Polymers and Coatings: Incorporation into polymers for specialized coatings and adhesives, leveraging its sulfonyl and carboxylate functionalities.

Mechanism of Action

The compound's mechanism of action in biological systems involves:

  • Binding to molecular targets: : The sulfonyl and carboxylate groups may interact with enzymes or receptors, altering their activity.

  • Pathways involved: : Potential interference or modulation of biochemical pathways associated with sulfur-containing compounds.

Comparison with Similar Compounds

Conclusion

Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-benzothiophene-2-carboxylate is a versatile compound with significant potential across multiple scientific disciplines, from synthetic chemistry to pharmaceutical research and industrial applications. Its unique structure offers opportunities for developing new materials, drugs, and biological probes, making it a valuable subject for further investigation.

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